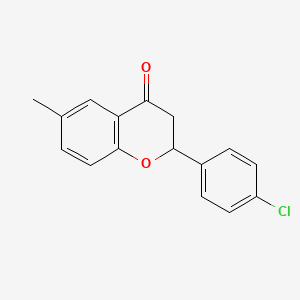

4'-Chloro-6-methylflavanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-6-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10-2-7-15-13(8-10)14(18)9-16(19-15)11-3-5-12(17)6-4-11/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLUSWMOZQHFLIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Chloro 6 Methylflavanone

Established Synthetic Pathways for Flavanones

The core structure of 4'-Chloro-6-methylflavanone is typically assembled from precursor molecules using several well-established synthetic strategies. These methods focus on the efficient construction of the characteristic chromanone ring system.

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a cornerstone in the synthesis of flavonoids, providing a reliable route to the chalcone (B49325) intermediates necessary for flavanone (B1672756) formation. core.ac.ukorientjchem.orgajptonline.comnih.gov This reaction is a type of crossed aldol condensation that occurs between a ketone and an aromatic aldehyde that lacks an α-hydrogen. core.ac.uk

The synthesis of this compound via this approach involves two key steps:

Chalcone Formation : The process begins with the base-catalyzed condensation of 2'-hydroxy-5'-methylacetophenone (B74881) with 4-chlorobenzaldehyde. The reaction typically employs aqueous alkaline bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent. nih.govrsc.org This step forms 2'-hydroxy-4-chloro-5'-methylchalcone, the open-chain precursor to the target flavanone.

Intramolecular Cyclization : The resulting chalcone is then subjected to acid-catalyzed intramolecular cyclization (an oxa-Michael addition). core.ac.uk Various acids and catalysts, such as acetic acid, phosphoric acid, or silica-supported sulfuric acid, can facilitate this ring-closing step to yield this compound. core.ac.uk

Different catalysts and reaction conditions, including the use of Ba(OH)2, LiOH, and solvent-free approaches, have been explored to optimize the synthesis of chalcones and their subsequent conversion to flavanones. core.ac.ukrsc.org

Microwave-Assisted Synthesis Protocols

To address the often-long reaction times and moderate yields of conventional heating methods, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. nepjol.infosemanticscholar.orgscielo.br This technique significantly accelerates reaction rates, often leading to higher yields and cleaner products. iosrphr.orgunair.ac.id

For flavanone synthesis, microwave irradiation can be applied to both the initial Claisen-Schmidt condensation and the subsequent cyclization of the 2'-hydroxychalcone. ajptonline.comnepjol.info Research has shown that microwave-accelerated cyclization of 2'-hydroxychalcones can be achieved in minutes compared to the hours or even days required for conventional heating methods. nepjol.infoiosrphr.org For instance, one study demonstrated that a reaction requiring 72 hours under classical heating could be completed in just 9 minutes with microwave assistance. scielo.br

Table 1: Comparison of Conventional vs. Microwave-Assisted Flavanone Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days nepjol.infoscielo.br | 5–30 minutes nepjol.infoiosrphr.org |

| Yield | Moderate scielo.br | Good to Excellent (up to 82-98%) nepjol.infoiosrphr.org |

| Conditions | Bulk heating, potential for side products | Rapid, uniform heating, often solvent-free scielo.br |

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste by combining multiple reaction steps into a single procedure without isolating intermediates. For flavanone synthesis, this involves the condensation of a 2-hydroxyacetophenone and an aromatic aldehyde, followed by in-situ cyclization of the chalcone intermediate. unitus.itorganic-chemistry.org

Various catalytic systems have been developed for this purpose. Ethylenediamine diacetate (EDDA) has been used as an effective organocatalyst in a one-pot Mannich-type reaction to produce flavanone derivatives with yields up to 82%. organic-chemistry.org Another approach utilizes a chemo-enzymatic cascade with lipases, where one lipase catalyzes the initial cross-aldol condensation to the chalcone, and a second lipase promotes the stereoselective intramolecular oxa-Michael addition to form the flavanone. unitus.it Additionally, methods employing bismuth(III) chloride (BiCl3) in combination with other Lewis acids like zinc chloride (ZnCl2) have been developed to mediate the one-pot synthesis of the flavanone skeleton. rsc.org

Asymmetric Synthesis Approaches for Chiral Flavanones

The C2 position of the flavanone scaffold is a stereocenter, meaning that this compound exists as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the development of asymmetric synthetic methods to produce enantioenriched flavanones is of great importance. nih.govhkbu.edu.hkthieme-connect.com

Several strategies have been successfully employed:

Organocatalyzed Cyclization : Chiral organocatalysts, such as quinine-derived thioureas, can catalyze the intramolecular oxa-Michael addition of 2'-hydroxychalcones to produce flavanones with high enantioselectivity. thieme-connect.com

Transition-Metal Catalysis : Chiral transition metal complexes, for example, a chiral N,N′-dioxide nickel(II) complex, can catalyze the asymmetric intramolecular conjugate addition to form flavanones. nih.gov Other successful methods include the rhodium- or palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to chromones (the oxidized form of the flavanone core). nih.govthieme-connect.com

Asymmetric Reduction : The asymmetric hydrogenation of the corresponding flavone (B191248) (2,3-dehydroflavanone) using chiral catalysts is another effective route to obtaining chiral flavanones. thieme-connect.comthieme-connect.com

Kinetic Resolution : In this approach, a chiral catalyst selectively reacts with one enantiomer in a racemic mixture of flavanones, allowing for the separation of the unreacted, enantiomerically enriched flavanone. nih.gov

Table 2: Overview of Asymmetric Synthesis Strategies for Flavanones

| Synthetic Strategy | Catalyst Type | Key Transformation |

| Asymmetric Cyclization | Chiral Organocatalysts (e.g., thioureas) | Intramolecular oxa-Michael addition of chalcone thieme-connect.com |

| Asymmetric Conjugate Addition | Chiral Transition Metal Complexes (e.g., Ni, Pd, Rh) | 1,4-addition of aryl groups to chromone core nih.govthieme-connect.com |

| Asymmetric Reduction | Chiral Metal Catalysts | Hydrogenation of flavone 2,3-double bond thieme-connect.comthieme-connect.com |

| Kinetic Resolution | Chiral Catalysts (Enzymatic or Non-Enzymatic) | Selective reaction of one enantiomer from a racemic mix nih.gov |

Derivatization Strategies and Analogue Synthesis

The flavanone scaffold, particularly the ketone at the C4 position, provides a reactive site for chemical modification, allowing for the synthesis of a wide array of derivatives and analogues.

Synthesis of Thiosemicarbazone Derivatives

A common derivatization of flavanones involves the condensation of the C4-carbonyl group with thiosemicarbazide to form the corresponding thiosemicarbazone. orientjchem.org This reaction is typically carried out by refluxing the flavanone and thiosemicarbazide in an alcoholic solvent, often with a few drops of an acid catalyst like acetic acid. nih.govresearchgate.net

The synthesis of this compound thiosemicarbazone has been explicitly described. orientjchem.org This derivatization replaces the C4-oxo group with a C=N-NH-C(=S)NH2 functional group, significantly altering the electronic and steric properties of this region of the molecule.

Table 3: Synthesis and Properties of this compound Thiosemicarbazone

| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) | Reference |

| This compound thiosemicarbazone | This compound | Thiosemicarbazide | 65 | 115 | orientjchem.org |

Investigation of Biological Activities and Underlying Mechanisms of 4 Chloro 6 Methylflavanone

Research on Anti-inflammatory Effects

The anti-inflammatory potential of flavanones is a key area of investigation. Research on analogous compounds suggests that 4'-Chloro-6-methylflavanone may exert its effects through multiple mechanisms, including the modulation of inflammatory mediators and signaling pathways.

Modulation of Nitric Oxide Production

Nitric oxide (NO) is a critical signaling molecule in inflammatory processes, and its overproduction is associated with various inflammatory diseases japsonline.com. Studies on methyl derivatives of flavone (B191248) have demonstrated their capacity to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages mdpi.com. This inhibition is a key indicator of anti-inflammatory potential. For instance, research has shown that certain methylflavanones can effectively reduce the accumulation of nitrite, a stable product of NO, in cell culture supernatants nih.gov. Macrophages, when stimulated by agents like LPS, produce significant amounts of NO through the action of inducible nitric oxide synthase (iNOS) nih.gov. The ability of related flavanones to curb this production points to a potential mechanism for this compound.

Inhibition of Pro-inflammatory Cytokine Expression

Pro-inflammatory cytokines, such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α), are pivotal in the inflammatory cascade nih.gov. Research on various methyl derivatives of flavanone (B1672756) has shown a dose-dependent modulation of these cytokines in stimulated macrophage cell lines nih.govnih.gov. For example, 2′-methylflavanone and 3′-methylflavanone have been identified as potent inhibitors of IL-6, IL-12p40, and IL-12p70 production nih.gov. Specifically, at a concentration of 20 µM, 2′-methylflavanone was found to significantly reduce TNF-α secretion, while 3′-methylflavanone decreased IL-1β levels nih.gov. Similarly, studies on other methylflavones have confirmed strong inhibitory effects on the production of IL-1α, IL-1β, IL-6, and TNFα by stimulated macrophages mdpi.com. This body of evidence suggests that this compound could similarly interfere with the expression of key pro-inflammatory cytokines.

Regulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT)

The expression of many pro-inflammatory genes is controlled by key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) nih.gov. These pathways are primary targets for anti-inflammatory therapeutics nih.gov. The NF-κB pathway, in particular, is a crucial regulator of immune and inflammatory responses nih.gov. Flavonoids have been shown to prevent the degradation of IκB-α, a protein that inhibits NF-κB, thereby blocking the activation of this pathway nih.gov. The JAK/STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors genome.jp. Crosstalk between these pathways is also common; for example, NF-κB activation can lead to the release of IL-6, which in turn activates the STAT3 protein via the JAK/STAT pathway nih.govresearchgate.net. Although direct evidence for this compound is not yet available, phytochemicals like flavonoids are known to modulate these critical signaling pathways to reduce inflammation researchgate.net.

Influence on Reactive Oxygen Species Generation

Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can cause significant damage to cell structures and contribute to inflammation nih.gov. Flavonoids are well-known for their antioxidant activities and their ability to scavenge ROS nih.govmdpi.com. Studies on methyl derivatives of flavone and flavanone have demonstrated their ability to inhibit chemiluminescence, an indicator of ROS production, in stimulated macrophages mdpi.comnih.govresearchgate.net. This ROS scavenging activity is often attributed to the hydroxyl groups in the flavonoid structure nih.gov. While ROS are involved in normal cell signaling, environmental stress and inflammatory stimuli can lead to excessive production, a condition known as oxidative stress, which is implicated in the pathogenesis of numerous diseases mdpi.comnih.gov.

Modulation of Pro-inflammatory Enzyme Activities (e.g., COX, LOX)

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of inflammatory mediators like prostaglandins and leukotrienes researchgate.netnih.gov. The inhibition of these enzymes is a major strategy for controlling inflammation nih.gov. Research on a related compound, 6-Chloro-7-methyl-3',4'-dimethoxyflavone, found it to be a potent and selective COX-2 inhibitor, with superior activity compared to the reference drug celecoxib researchgate.net. Flavonoids that act as dual inhibitors of both COX and 5-LOX are considered promising anti-inflammatory agents, as they can block multiple inflammatory pathways nih.gov. For example, the flavone derivative licofelone inhibits 5-LOX as well as COX-1 and COX-2 enzymes nih.gov. Some plant extracts containing flavonoids have shown high inhibitory effects on COX-2 enzyme activity, comparable to celecoxib mdpi.com.

Exploration of Anticancer Activities

Flavonoids have been extensively studied for their potential as anticancer agents, with research indicating they can interfere with tumor initiation, promotion, and progression nih.govmdpi.com. Their mechanisms often involve inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death) journaljpri.com.

Studies on various synthetic flavanone derivatives have demonstrated significant in vitro anticancer activity against human cancer cell lines, including mammary adenocarcinoma (MCF7), colon adenocarcinoma (HT29), and kidney adenocarcinoma (A498) nih.gov. The specific structure of the flavanone, including the nature and position of substituents, plays a crucial role in its cytotoxic potential nih.govmdpi.com. For instance, the presence of a furan ring in one series of flavanones was found to confer potent activity nih.gov.

Furthermore, research on 4′-methylflavanone predicted it to have anticarcinogenic and chemopreventive properties nih.gov. While direct experimental data on the anticancer effects of this compound is pending, the consistent anticancer activity observed in structurally similar flavones and flavanones provides a strong rationale for its investigation as a potential cancer chemopreventive agent mdpi.commdpi.com.

Based on a comprehensive review of the available scientific literature, there is a significant lack of specific research data for the compound this compound corresponding to the detailed biological activities outlined in the user's request. While extensive research exists for the broader class of flavonoids and for structurally related molecules such as 6-methylflavanone (B1209071) and 4'-methylflavanone, this information cannot be directly attributed to this compound without specific experimental evidence.

The strict requirement to focus solely on this compound and not introduce information from other compounds prevents the generation of an article based on the provided outline. The search results did not yield specific studies on the induction of apoptosis, cell cycle modulation, impact on carcinogenic signaling pathways, tubulin inhibition potential, or detailed neuropharmacological interactions with GABA-A receptors for this particular compound.

Therefore, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the user's explicit instructions.

Studies on Antioxidant Properties

The antioxidant potential of flavonoids, including the flavanone subclass, is a significant area of scientific inquiry. This activity is largely attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress, which is implicated in numerous disease pathologies. The specific antioxidant capacity of a flavonoid is highly dependent on its chemical structure, including the nature and position of substituents on its core scaffold.

For flavanones, the absence of a C2-C3 double bond in the C-ring, compared to flavones, generally results in a lower radical scavenging ability. researchgate.net However, substitutions on the A and B rings can significantly modulate this activity. Studies on substituted flavanones have shown that the presence of halogen substituents can induce better antioxidant properties than some standard antioxidants like Butylated hydroxytoluene (BHT) and ascorbic acid. mdpi.comnih.gov The introduction of a chlorine atom, such as in the 4'-position of this compound, is a key structural feature influencing its electronic properties and, consequently, its interaction with free radicals.

The evaluation of antioxidant activity is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. mdpi.comnih.govmdpi.com The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. mdpi.comnih.govnih.gov The ABTS assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation. nih.govnih.govmdpi.com While specific IC₅₀ values for this compound are not extensively documented in comparative studies, research on analogous halogenated flavanones provides insight into its potential activity. For instance, various iodine-substituted dithiocarbamic flavanones have demonstrated potent radical scavenging activity, often superior to standard antioxidants in both DPPH and ABTS assays. mdpi.com

The structure-activity relationship for flavonoids suggests that the antioxidant capacity is influenced by factors such as the presence of hydroxyl groups, particularly a catechol moiety on the B-ring, which this compound lacks. researchgate.netnih.gov However, the electron-withdrawing nature of the chlorine atom at the 4'-position and the electron-donating methyl group at the C-6 position create a unique electronic environment that dictates its antioxidant potential.

Table 1: Antioxidant Activity of Representative Substituted Flavanones in DPPH and ABTS Assays

| Compound | Assay | IC₅₀ (µM) or Activity Metric | Reference Compound | IC₅₀ (µM) of Reference |

|---|---|---|---|---|

| Morpholine carbodithioate flavanone (5i) | DPPH | 15.7 ± 0.9 | Ascorbic Acid | 20.3 ± 1.1 |

| Morpholine carbodithioate flavanone (5j) | DPPH | 14.8 ± 0.7 | Ascorbic Acid | 20.3 ± 1.1 |

| Morpholine carbodithioate flavanone (5k) | DPPH | 13.2 ± 0.5 | Ascorbic Acid | 20.3 ± 1.1 |

| Morpholine carbodithioate flavanone (5l) | DPPH | 12.9 ± 0.6 | Ascorbic Acid | 20.3 ± 1.1 |

| Pyrrolidine carbodithioate flavanone (5d) | ABTS | 11.2 ± 0.6 | BHT | 28.3 ± 1.2 |

| Piperidine carbodithioate flavanone (5g) | ABTS | 8.1 ± 0.4 | BHT | 28.3 ± 1.2 |

Research into Antimicrobial Activities

Flavonoids are recognized for their broad-spectrum antimicrobial properties, acting against various pathogenic bacteria and fungi. researchgate.netnih.gov The mechanisms underlying these activities are diverse and can include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. researchgate.netnih.govnih.gov The structural characteristics of flavonoids, such as the presence and position of hydroxyl, methoxy, and halogen substituents, play a crucial role in determining their antimicrobial efficacy and spectrum. nih.gov

Synthetic non-natural flavanones have been investigated to identify novel antimicrobial agents, particularly in the context of growing antimicrobial resistance. Among these, halogenated derivatives have shown significant promise. Specifically, 4-chloroflavanone, a closely related analog to this compound, has been identified as a potent antimicrobial compound. plos.org Its activity has been demonstrated against both bacteria and fungi. plos.org

In studies evaluating its efficacy, 4-chloroflavanone exhibited significant antibacterial activity against Escherichia coli, with a minimum inhibitory concentration (MIC) of 70 µg/mL when used in combination with an efflux pump inhibitor. plos.org Furthermore, it displayed potent antifungal properties, with MIC values of 30 µg/mL against Saccharomyces cerevisiae and the pathogenic fungus Cryptococcus neoformans. plos.org Research on other chlorinated flavones has confirmed that the presence and position of the chlorine atom significantly influence antimicrobial activity, with chlorinated aglycones generally being more effective than their non-chlorinated or glycosylated counterparts. nih.govmdpi.com For example, 4′-chloroflavone and 6-chloroflavone have been shown to completely inhibit the growth of Enterococcus faecalis. nih.gov

The lipophilicity provided by substituents like prenyl or methyl groups can also enhance antimicrobial action by potentially improving transport across bacterial cell membranes. researchgate.net The combination of a methyl group at the C-6 position and a chlorine atom at the 4'-position in this compound suggests a compound designed with features known to contribute to antimicrobial potency.

Table 2: Minimum Inhibitory Concentration (MIC) of 4-Chloroflavanone Against Various Microorganisms

| Microorganism | Type | MIC (µg/mL) | Notes |

|---|---|---|---|

| Escherichia coli | Gram-negative Bacteria | 70 | In combination with an efflux pump inhibitor |

| Saccharomyces cerevisiae | Fungus (Yeast) | 30 | - |

| Cryptococcus neoformans | Fungus (Yeast) | 30 | - |

| Aspergillus fumigatus | Fungus (Mold) | >130 | - |

Investigation of Enzyme Inhibition beyond Inflammatory Pathways

Beyond their antioxidant and antimicrobial roles, flavonoids are known to interact with and inhibit a variety of enzymes, modulating key biological pathways. This inhibitory action extends to enzymes that are not directly involved in inflammatory processes, such as those related to metabolic disorders and bacterial virulence.

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. scielo.br Inhibition of this enzyme can delay glucose absorption and reduce post-prandial hyperglycemia, a critical strategy in the management of type 2 diabetes. scielo.brnih.govscielo.br Flavonoids have been extensively studied as α-glucosidase inhibitors. nih.gov The inhibitory potential is highly dependent on the flavonoid's structure. For instance, studies have shown that 6-amino-5,7-dihydroxyflavone is a potent and specific inhibitor of rat intestinal α-glucosidase, with activity comparable to the drug acarbose. nih.gov While direct kinetic data for this compound is limited, the flavanone skeleton is a recognized scaffold for α-glucosidase inhibition. The specific substitutions would modulate the binding affinity to the enzyme's active site. Kinetic studies of related compounds have revealed mixed competitive and non-competitive inhibition mechanisms. scielo.br

Urease Inhibition: Urease is an enzyme, particularly important for certain pathogenic bacteria like Helicobacter pylori, that catalyzes the hydrolysis of urea into ammonia. nih.gov This reaction allows the bacteria to survive in the acidic environment of the stomach, contributing to gastritis and peptic ulcers. nih.gov Therefore, urease inhibitors are of therapeutic interest. Flavonoids and their derivatives have been investigated as potential urease inhibitors. nih.gov The inhibitory activity is again linked to the substitution pattern on the flavonoid core. Although specific studies on this compound are not prominent, research on other flavonoids indicates that they can effectively inhibit this enzyme, with some plant extracts rich in flavonoids showing significant urease inhibition. nih.gov

Table 3: Enzyme Inhibitory Activity of Representative Flavonoids

| Enzyme | Inhibitor (Flavonoid) | IC₅₀ Value | Mechanism/Note |

|---|---|---|---|

| α-Glucosidase | Bavachalcone | 15.35 ± 0.57 μg/mL | Mixed competitive/non-competitive inhibition. scielo.br |

| α-Glucosidase | 6-Amino-5,7-dihydroxyflavone | Comparable to Acarbose | Potent and specific inhibitor. nih.gov |

| Urease | Extract of Ginkgo biloba (rich in flavonoids) | 36.17 μg/mL | Inhibition of Jack bean urease. nih.gov |

| Urease | Extract of Rhus coriaria (rich in flavonoids) | 80.29 μg/mL | Inhibition of Jack bean urease. nih.gov |

Structure Activity Relationship Sar Studies of 4 Chloro 6 Methylflavanone and Its Analogues

Elucidation of Structural Determinants for Anti-inflammatory Potency

The anti-inflammatory potential of flavanones is significantly influenced by the nature and position of substituents on their core structure. For 4'-Chloro-6-methylflavanone, the key determinants are the methyl group on the A-ring and the chloro group on the B-ring.

Research into methyl-substituted flavanones has shown that the position of the methyl group is critical for activity. Studies on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) revealed that 2'-methylflavanone and 3'-methylflavanone possess the strongest anti-inflammatory activity among various tested derivatives. mdpi.comnih.gov These compounds effectively reduce the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), IL-12p40, and IL-12p70. mdpi.comnih.gov Specifically, 2'-methylflavanone also lowers tumor necrosis factor-alpha (TNF-α), while 3'-methylflavanone decreases IL-1β levels. mdpi.comnih.gov While data on 6-methyl substitution is less direct, the general enhancement of anti-inflammatory properties by methylation suggests a positive contribution. nih.gov

| Compound | Substitution Pattern | Observed Anti-inflammatory Effect |

|---|---|---|

| 2'-Methylflavanone | Methyl group at C2' | Strong inhibitor of NO, IL-6, IL-12, and TNF-α mdpi.comnih.gov |

| 3'-Methylflavanone | Methyl group at C3' | Strong inhibitor of NO, IL-6, IL-12, and IL-1β mdpi.comnih.gov |

| 4'-Bromoflavanone Analogue | Bromo group at C4' | Reported as less active in NO inhibition assays researchgate.net |

| Flavanone (B1672756) Core | Unsubstituted | Serves as a baseline for activity comparison mdpi.com |

Identification of Key Pharmacophores for Anticancer Efficacy

The anticancer activity of flavonoids is closely tied to their chemical structure. For flavanones, which lack the C2-C3 double bond found in flavones, the substitution patterns on the aromatic rings are the primary determinants of cytotoxicity. researchgate.netresearchgate.net

Regarding the specific substituents of this compound, the 4'-chloro group on the B-ring introduces an electronegative and lipophilic element. Halogenation is a common strategy in the design of anticancer agents to enhance membrane permeability and binding interactions. The 6-methyl group on the A-ring also contributes to lipophilicity. While direct cytotoxic data on this compound is limited, SAR studies of related compounds, such as chalcones and other flavanones, indicate that the electronic and steric properties of substituents on both A and B rings are crucial for modulating activity against various cancer cell lines. nih.govnih.gov For instance, in a series of 3-benzylidenechroman-4-ones (rigid chalcone (B49325) analogues), a compound with a 7-hydroxy group on the A-ring and a substituted benzylidene moiety was found to be highly potent. nih.gov

| Compound/Analogue | Key Structural Feature | Reported Anticancer Activity/Finding |

|---|---|---|

| Furan-containing Flavanone (YP-4) | Furan ring at C2 (B-ring position) | Potent activity against MCF7, HT29, and A498 cell lines nih.govsemanticscholar.org |

| Unsubstituted Flavanone | Core flavanone structure | Used as a positive control with moderate activity nih.gov |

| Hydroxyflavones | Hydroxyl groups on A/B rings | Moderate cytotoxic activity against PC-3 cells nih.gov |

| Chalcone Analogues | Open α,β-unsaturated ketone system | Often exhibit higher cytotoxicity than corresponding flavanones nih.gov |

Analysis of Structural Modulations Influencing GABA-A Receptor Selectivity and Efficacy

The interaction of flavanones with γ-aminobutyric acid type A (GABA-A) receptors is highly dependent on specific structural features, with substitutions at the 6-position of the A-ring playing a particularly important role.

Studies have identified 6-methylflavanone (B1209071) as a positive allosteric modulator of GABA-A receptors. nih.govnih.gov A key finding is that its modulatory action is insensitive to the classical benzodiazepine (B76468) antagonist flumazenil, indicating that it does not act through the "high-affinity" benzodiazepine site. nih.govnih.gov Furthermore, 6-methylflavanone exhibits significant subtype selectivity. It is substantially more efficacious at potentiating GABA-induced currents at α2β2γ2L receptors compared to α1β2γ2L receptors. nih.govnih.gov This is pharmacologically significant, as α2-containing receptors are primarily associated with anxiolytic effects, whereas α1-containing receptors are linked to sedation. The saturation of the C2-C3 bond, which defines the flavanone structure, is crucial for this observed subtype selectivity. nih.gov

The influence of a 4'-chloro group can be inferred from SAR studies on related flavones designed as ligands for the benzodiazepine binding site. The introduction of electronegative substituents on the B-ring is a known strategy to increase binding affinity. nih.gov For example, 6-chloro-3'-nitroflavone was developed as a potent antagonist for this site. researchgate.net Therefore, in this compound, the 6-methyl group is expected to drive flumazenil-insensitive positive modulation with α2-subtype preference, while the 4'-chloro group could potentially add another layer of interaction, possibly influencing its affinity for other modulatory sites on the receptor complex.

| Compound | Key Structural Features | GABA-A Receptor Effect | Receptor Subtype Selectivity |

|---|---|---|---|

| 6-Methylflavanone | 6-methyl group; saturated C2-C3 bond | Flumazenil-insensitive positive allosteric modulator nih.govnih.gov | More efficacious at α2β2γ2L vs. α1β2γ2L nih.gov |

| 6-Methylflavone | 6-methyl group; C2=C3 double bond | Flumazenil-insensitive positive allosteric modulator nih.gov | No significant α2 vs. α1 preference nih.gov |

| 6-Bromoflavone | 6-bromo group; C2=C3 double bond | Flumazenil-sensitive positive modulator researchgate.net | Acts via high-affinity benzodiazepine site researchgate.net |

| 6-Chloroflavone | 6-chloro group; C2=C3 double bond | Neutralizing modulator (antagonist) altretamine.com | Acts via high-affinity benzodiazepine site altretamine.com |

| 2'-Methoxy-6-methylflavone | 6-methyl, 2'-methoxy groups | Directly activates α2β2/3γ2L receptors nih.gov | Activates specific subtypes in the absence of GABA nih.gov |

Correlating Substituent Effects with Overall Biological Profile

The biological profile of this compound is determined by the combined effects of its substituents on the flavanone scaffold. By analyzing the influence of each group across different biological targets, a comprehensive SAR can be established.

The 6-methyl group appears to be a key contributor to a diverse range of activities. Its presence is associated with enhanced anti-inflammatory potential and, most notably, confers potent and selective positive allosteric modulation of GABA-A receptors. mdpi.comnih.gov This modulation is unique in that it is flumazenil-insensitive and preferential for α2-subunits, suggesting a potential anxiolytic-like profile with reduced sedative effects. nih.govnih.gov

The 4'-chloro substituent introduces electronic and lipophilic properties that can have divergent effects depending on the biological target. In the context of anti-inflammatory activity, para-halogenation has been associated with reduced potency in some assays. researchgate.net However, for anticancer activity and GABA-A receptor interaction, halogenation is a well-established strategy. An electronegative group on the B-ring can enhance binding affinity to receptor sites and improve cytotoxic potential. nih.govnih.gov

The flavanone backbone , with its saturated C2-C3 bond, is itself a critical determinant. This structural feature is directly responsible for the α2-subtype selectivity observed with 6-methylflavanone, an effect not seen in its flavone (B191248) counterpart, 6-methylflavone. nih.gov However, the absence of the C2-C3 double bond generally reduces the potency of some biological activities, such as anticancer effects, when compared to corresponding flavones. researchgate.net

| Structural Feature | Influence on Anti-inflammatory Activity | Influence on Anticancer Efficacy | Influence on GABA-A Receptor Modulation |

|---|---|---|---|

| 6-Methyl Group | Likely enhances activity, consistent with other methyl substitutions mdpi.comnih.gov | Increases lipophilicity, potentially enhancing cytotoxicity | Confers potent, flumazenil-insensitive positive modulation nih.govnih.gov |

| 4'-Chloro Group | May decrease activity in some assays (e.g., NO inhibition) researchgate.net | May enhance cytotoxicity and membrane permeability | May increase binding affinity to receptor sites nih.gov |

| Flavanone Core (Saturated C2-C3) | Generally active scaffold mdpi.com | Generally less potent than flavone core researchgate.net | Crucial for α2-subtype selectivity nih.govnih.gov |

Computational and Theoretical Chemistry Approaches in 4 Chloro 6 Methylflavanone Research

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in predicting the binding affinity and interaction patterns of 4'-Chloro-6-methylflavanone with various biological targets, such as enzymes and receptors. The primary goal of molecular docking is to identify the most stable binding conformation, which is typically the one with the lowest binding energy. biorxiv.org

In a typical molecular docking study involving this compound, the three-dimensional structure of the compound would be docked into the active site of a target protein. The simulation would then calculate the binding energy, often expressed in kcal/mol, which is an estimation of the strength of the interaction. A more negative binding energy suggests a stronger and more stable interaction. For instance, studies on similar flavonoid derivatives have shown binding energies ranging from -8 to -10 kcal/mol against various protein targets, indicating significant inhibitory potential. nih.gov

The analysis of the docked complex can also reveal specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein. These interactions are crucial for the stability of the ligand-receptor complex and provide valuable information for optimizing the structure of the compound to enhance its binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying the physicochemical properties, or "descriptors," that are most influential in determining the activity of a compound, QSAR models can be used to predict the activity of new, untested molecules. researchgate.net

In the context of this compound research, a QSAR model could be developed using a dataset of flavanone (B1672756) derivatives with known biological activities against a specific target. Various molecular descriptors for these compounds would be calculated, including electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then employed to generate a predictive model. nih.gov

A robust QSAR model is characterized by high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), typically above 0.6, indicating a strong predictive capability. researchgate.net The resulting model can then be used to predict the biological activity of this compound and to guide the design of new derivatives with potentially enhanced potency. The descriptors identified as significant in the QSAR model also provide insights into the structural features that are critical for the observed biological activity. jchemlett.com

Molecular Dynamics Simulations to Elucidate Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov This technique simulates the movement of atoms and molecules, allowing researchers to observe the stability of the binding pose of this compound within the active site of its target protein and to analyze the fluctuations of the complex. nih.gov

An MD simulation of the this compound-protein complex would typically be run for several nanoseconds. Key parameters analyzed during the simulation include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). github.io The RMSD of the complex provides a measure of its structural stability over the simulation period; a stable RMSD plot suggests that the ligand remains securely bound in the active site. researchgate.net The RMSF, on the other hand, indicates the flexibility of individual amino acid residues in the protein, highlighting which residues are most affected by the binding of the ligand. github.io

MD simulations can also provide information on the binding free energy of the complex, offering a more accurate prediction of binding affinity than molecular docking alone. By observing the dynamic interactions between this compound and its target, researchers can gain a deeper understanding of the binding mechanism and the factors contributing to the stability of the complex. mdpi.com

Homology Modeling in Receptor-Ligand Complex Studies

When the experimental three-dimensional structure of a target protein is unavailable, homology modeling can be employed to construct a theoretical model. sld.cu This technique is based on the principle that proteins with similar amino acid sequences are likely to have similar three-dimensional structures. nih.gov A homology model of a target receptor for this compound can be built using the known structure of a homologous protein as a template.

The process of homology modeling involves several steps: identifying a suitable template structure from a protein database, aligning the target sequence with the template sequence, building the model, and then refining and validating the model's quality. nih.gov The quality of the resulting model is crucial for the accuracy of subsequent computational studies, such as molecular docking and molecular dynamics simulations. A reliable homology model can serve as a valuable tool for investigating the binding of this compound to its target and for guiding the design of new inhibitors. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug development process, as it helps to predict the pharmacokinetic behavior of a compound in the body. discoveryjournals.org In silico tools, such as the SwissADME web server, can be used to predict the ADME profile of this compound based on its chemical structure. nih.gov

These predictive models evaluate a range of physicochemical properties, including lipophilicity (LogP), water solubility, and molecular weight, which are key determinants of a compound's ADME characteristics. Furthermore, these tools can predict important pharmacokinetic parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. ekb.egphytojournal.com

A key aspect of in silico ADME prediction is the evaluation of a compound's "drug-likeness," which is often assessed using rules such as Lipinski's Rule of Five. researchgate.net These rules provide a set of guidelines for the physicochemical properties that are typically associated with orally active drugs. By predicting the ADME properties of this compound early in the research process, potential liabilities can be identified and addressed, thereby increasing the likelihood of developing a successful drug candidate.

Advanced Research Methodologies and Future Directions

In Vitro Cell-Based Assay Systems for Biological Evaluation

The initial step in characterizing the biological relevance of 4'-Chloro-6-methylflavanone involves a suite of in vitro cell-based assays. These systems provide a controlled environment to assess cellular responses and elucidate mechanisms of action. nih.gov Modern drug discovery relies on a variety of established and primary cell lines to model human diseases accurately. nuvisan.com For a novel compound like this compound, a tiered approach beginning with broad screening and moving toward more specific, disease-relevant models is essential.

High-throughput screening (HTS) using automated platforms can rapidly assess the compound's effect across numerous cell lines. nih.gov Common assays measure cytotoxicity to determine the compound's therapeutic window. For instance, evaluating this compound against a panel of cancer cell lines can identify potential anti-proliferative activity. mdpi.com Beyond cytotoxicity, functional assays are crucial for understanding its specific biological effects. Given the known anti-inflammatory properties of many flavonoids, assessing the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated microglial cells would be a pertinent starting point. nih.gov

The table below outlines representative cell-based assay systems applicable for the biological evaluation of this compound.

| Assay Type | Cell Line Example | Biological Question Addressed | Potential Therapeutic Area |

| Cytotoxicity | A-549 (Lung Carcinoma), PC-3 (Prostate Cancer), HL-60 (Leukemia) | Does the compound inhibit cancer cell proliferation? | Oncology |

| Anti-inflammatory | BV-2 (Microglia), RAW 264.7 (Macrophages) | Can the compound reduce inflammatory markers (e.g., NO, cytokines)? | Inflammation, Neurodegeneration |

| Antioxidant | HepG2 (Hepatocellular Carcinoma) | Does the compound protect cells from oxidative stress? | Metabolic Disorders, Aging |

| Target Engagement | Engineered Reporter Cell Lines (e.g., NF-κB luciferase) | Does the compound modulate specific signaling pathways? | Immunology, Oncology |

| Phenotypic Screening | Primary Human Cells, iPSCs | What are the overall morphological or functional changes induced by the compound? | Broad-spectrum Drug Discovery |

This table is interactive. Users can sort and filter based on different criteria.

Biophysical Techniques for Ligand-Target Interaction Characterization

Once a biological activity is identified through cell-based assays, the next critical step is to identify the direct molecular target and characterize the binding interaction. Biophysical techniques are indispensable for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics without the complexities of a cellular environment. nih.gov These methods are essential for confirming direct engagement and guiding structure-activity relationship (SAR) studies. iapchem.org

Several state-of-the-art biophysical methods can be employed to study the interaction of this compound with a putative protein target:

Surface Plasmon Resonance (SPR): This technique allows for real-time, label-free analysis of binding kinetics, providing association (k_on) and dissociation (k_off) rates, which are used to calculate the binding affinity (K_D).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), in addition to the binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR methods, such as Saturation Transfer Difference (STD) NMR or Chemical Shift Perturbation (CSP), can identify binding events and map the interaction interface on both the ligand and the protein target.

Affinity Selection Mass Spectrometry (AS-MS): This high-throughput method is used in the early stages to screen compound libraries against a protein target, identifying binders by detecting the ligand-protein complex via mass spectrometry. nih.gov

The following table summarizes key biophysical techniques and their applications in characterizing the interaction between this compound and its biological targets.

| Technique | Information Provided | Throughput | Sample Requirements | Application for this compound |

| Surface Plasmon Resonance (SPR) | Affinity (K_D), Kinetics (k_on, k_off) | Medium | Immobilized target, soluble ligand | Quantifying the binding strength and residence time to a specific protein. |

| Isothermal Titration Calorimetry (ITC) | Affinity (K_D), Thermodynamics (ΔH, ΔS), Stoichiometry (n) | Low | Purified protein and ligand in solution | Understanding the driving forces (enthalpic vs. entropic) of the binding interaction. |

| NMR Spectroscopy | Binding confirmation, Structural details of interaction site | Low | Isotopically labeled protein (for CSP), high ligand concentration | Mapping the exact atoms of the flavanone (B1672756) involved in the protein interaction. |

| Affinity Selection Mass Spectrometry (AS-MS) | Hit identification | High | Protein target and compound library | Screening for potential protein targets of this compound from a complex mixture. |

This table is interactive. Users can sort and filter based on different criteria.

Emerging Synthetic Strategies for Flavanone Derivatives

The synthesis of flavanones is a well-established field, yet new methodologies continue to emerge to improve efficiency, yield, and structural diversity. The classical synthesis of flavanones typically involves a two-step process: a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an acid- or base-catalyzed intramolecular cyclization. nih.gov For this compound, this would involve the condensation of 2'-hydroxy-5'-methylacetophenone (B74881) with 4-chlorobenzaldehyde.

Emerging strategies focus on streamlining this process and introducing novel functionalities. These include:

Photochemical Cyclization: Using light as a reagent to induce the cyclization of chalcones, which can offer milder reaction conditions and unique selectivity. nih.gov

Microwave-Assisted Synthesis: Employing microwave irradiation to dramatically reduce reaction times for both the chalcone formation and the subsequent cyclization.

Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis, which is particularly advantageous for optimizing reaction conditions.

The synthesis of a library of derivatives based on the this compound scaffold is crucial for SAR studies. These emerging strategies enable the rapid and efficient creation of analogues with modifications on both the A and B rings, facilitating the optimization of biological activity. mdpi.com

| Synthetic Step | Traditional Method | Emerging Strategy | Advantage of Emerging Strategy |

| Chalcone Formation | Base-catalyzed Claisen-Schmidt condensation at room or elevated temperature. | Solvent-free solid-state trituration; Microwave-assisted reaction. innovareacademics.in | Faster reaction times, reduced solvent waste, improved yields. |

| Flavanone Cyclization | Acid or base-catalyzed intramolecular cyclization of the chalcone. | Photochemical cyclization; Iodine-DMSO mediated oxidative cyclization. nih.govnih.gov | Milder conditions, access to different derivatives, improved regioselectivity. |

| Overall Process | Two separate, purified steps. | One-pot synthesis; Flow chemistry protocols. | Increased efficiency, better scalability and control, reduced manual handling. |

This table is interactive. Users can sort and filter based on different criteria.

Interdisciplinary Approaches in Flavanone Research

Modern research on compounds like this compound is inherently interdisciplinary. The integration of computational chemistry, synthetic chemistry, cell biology, and pharmacology creates a powerful workflow for accelerated discovery. nih.gov

In Silico Modeling and Computational Chemistry: Before synthesis, molecular docking and virtual screening can predict the potential biological targets of this compound. These computational tools model the interaction between the flavanone and the binding sites of known proteins, helping to prioritize biological assays. Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can forecast the compound's drug-like properties, guiding the design of derivatives with improved pharmacokinetic profiles. mdpi.com

Chemical Biology: This field bridges chemistry and biology by using rationally designed small molecules as probes to investigate biological systems. Synthesized derivatives of this compound can be functionalized with tags (e.g., biotin, fluorescent dyes) to facilitate target identification through techniques like affinity chromatography and pull-down assays.

Systems Biology: By analyzing the global changes in gene expression (transcriptomics) or protein levels (proteomics) in cells treated with this compound, researchers can gain an unbiased, holistic view of the affected cellular pathways. This can reveal unexpected mechanisms of action and identify novel therapeutic applications.

This synergistic approach ensures that research is driven by hypotheses generated from multiple lines of evidence, increasing the efficiency and success rate of identifying and validating the therapeutic potential of novel flavanones.

Unexplored Therapeutic Avenues and Biological Targets

While flavonoids are broadly associated with antioxidant, anti-inflammatory, and anticancer activities, the specific potential of this compound remains largely untapped. nih.govresearchgate.net Future research should aim to explore novel therapeutic areas and biological targets beyond these conventional activities.

Neuroinflammation and Neurodegenerative Diseases: The anti-inflammatory properties of flavanones could be highly relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's, where chronic inflammation is a key pathological driver. Investigating the effect of this compound on microglial activation, inflammasome assembly, and neuronal survival in relevant cellular models is a promising future direction.

Metabolic Disorders: Certain flavonoids have been shown to modulate key enzymes and signaling pathways involved in glucose and lipid metabolism, such as AMPK and PPARγ. nih.gov Exploring the potential of this compound to regulate adipogenesis, improve insulin (B600854) sensitivity, or lower lipid accumulation could open avenues for treating type 2 diabetes and non-alcoholic fatty liver disease.

Infectious Diseases: The flavonoid scaffold can serve as a starting point for developing novel antimicrobial or antiviral agents. nih.gov Screening this compound against a panel of pathogenic bacteria, fungi, and viruses may uncover new leads for infectious disease therapies. The halogen substitution, in particular, is a common feature in many antimicrobial drugs.

Ion Channel Modulation: Ion channels are critical drug targets for a range of diseases, including cardiovascular and neurological disorders. The ability of flavonoids to modulate various ion channels is an emerging area of research. High-throughput electrophysiology could be used to screen this compound for activity against a panel of disease-relevant ion channels.

By systematically exploring these and other biological targets, the scientific community can uncover the full therapeutic potential of the this compound structure.

Q & A

Q. What advanced techniques are recommended for elucidating the metabolic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.